molecular formula C8H3BrF3NO5 B12855229 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid

Cat. No.: B12855229
M. Wt: 330.01 g/mol
InChI Key: OOBFRXLQUNHXRY-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3BrF3NO5 It is a derivative of benzoic acid, characterized by the presence of bromine, nitro, and trifluoromethoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-bromo-4-(trifluoromethoxy)benzoic acid, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H3BrF3NO5

Molecular Weight

330.01 g/mol

IUPAC Name

3-bromo-5-nitro-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H3BrF3NO5/c9-4-1-3(7(14)15)2-5(13(16)17)6(4)18-8(10,11)12/h1-2H,(H,14,15)

InChI Key

OOBFRXLQUNHXRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)O

Origin of Product

United States

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